molecular formula C27H28N2O7S B421759 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421759
M. Wt: 524.6g/mol
InChI Key: XVQQQOSLQDTLEZ-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes multiple methoxy groups and a thiazolopyrimidine core. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions, such as using a base or acid catalyst.

    Introduction of the Benzylidene and Phenyl Groups: This step involves the condensation of the thiazolopyrimidine core with 2,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde under conditions that promote the formation of the benzylidene and phenyl groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the benzylidene group may yield the corresponding benzyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it exhibits anticancer activity, it may target specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Methoxy-substituted Benzylidene Compounds: Compounds with similar benzylidene groups but different core structures.

    Esterified Carboxylates: Compounds with similar ester groups but different core structures.

The uniqueness of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C27H28N2O7S

Molecular Weight

524.6g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O7S/c1-7-36-26(31)23-15(2)28-27-29(24(23)16-8-10-20(34-5)21(13-16)35-6)25(30)22(37-27)14-17-12-18(32-3)9-11-19(17)33-4/h8-14,24H,7H2,1-6H3/b22-14-

InChI Key

XVQQQOSLQDTLEZ-HMAPJEAMSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)S2)C

Origin of Product

United States

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